
Tagppl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tagppl” is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about its chemical structure and properties are still under investigation, it is believed to be a versatile compound with significant implications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Tagppl” involves a series of complex chemical reactions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Synthesis: The purified intermediate undergoes a final reaction, typically involving a catalyst, to form “this compound”.
Industrial Production Methods
Industrial production of “this compound” involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the initial and intermediate reactions.
Continuous Flow Systems: Advanced continuous flow systems are employed to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“Tagppl” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form.
Reduction: Reducing agents can revert the oxidized form back to “this compound”.
Substitution: “this compound” can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
“Tagppl” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: “this compound” is employed in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “Tagppl” involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: “this compound” binds to specific proteins and enzymes, modulating their activity.
Pathways: It influences various cellular pathways, including signal transduction and metabolic processes.
Propriétés
Numéro CAS |
103834-43-1 |
|---|---|
Formule moléculaire |
C29H40N4O6S |
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropyl]sulfanyl-3-methylpentanoic acid |
InChI |
InChI=1S/C29H40N4O6S/c1-4-18(2)26(29(38)39)40-17-22(14-20-8-6-5-7-9-20)33-25(35)16-31-27(36)19(3)32-28(37)24(30)15-21-10-12-23(34)13-11-21/h5-13,18-19,22,24,26,34H,4,14-17,30H2,1-3H3,(H,31,36)(H,32,37)(H,33,35)(H,38,39) |
Clé InChI |
GAYVPMGAQJNPNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)SCC(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



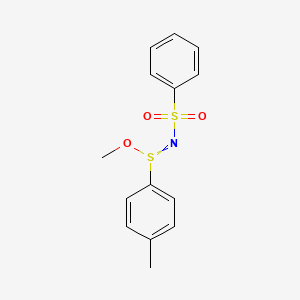
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
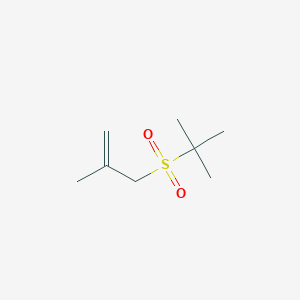

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
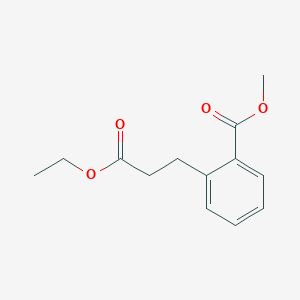
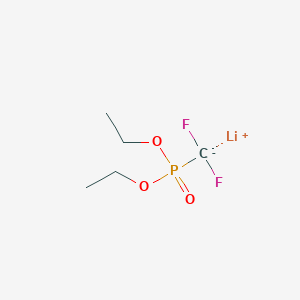

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)


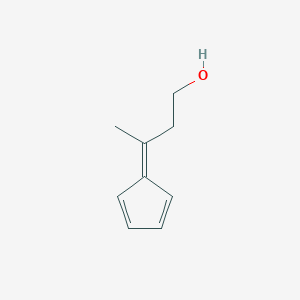
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
